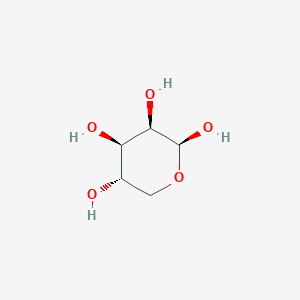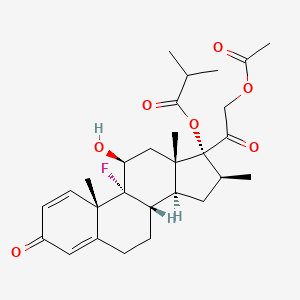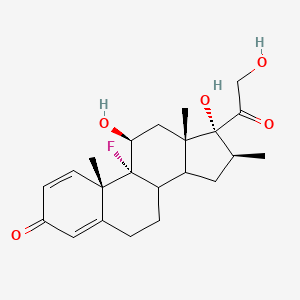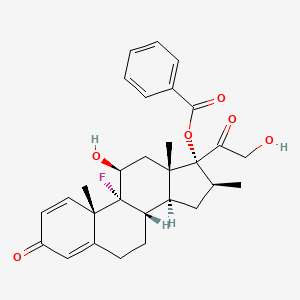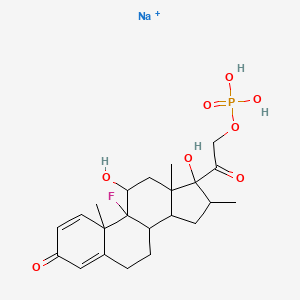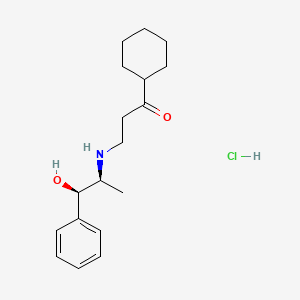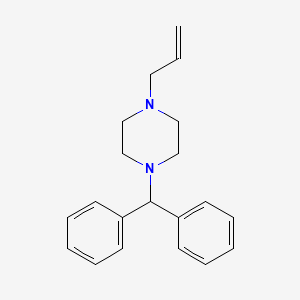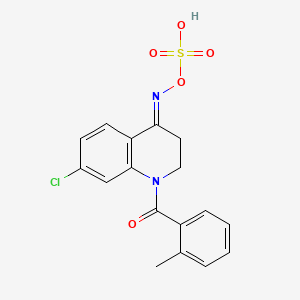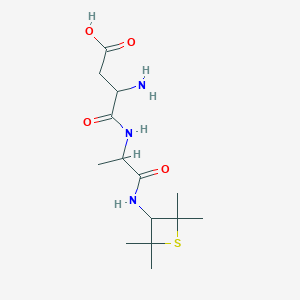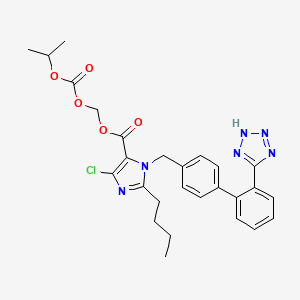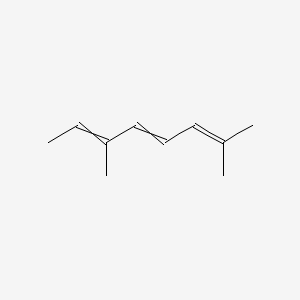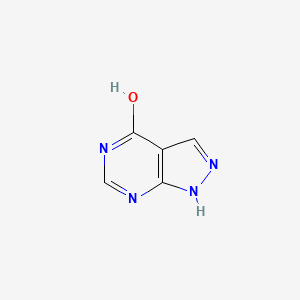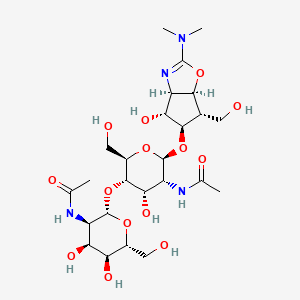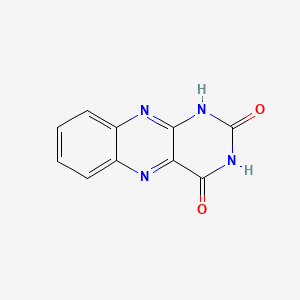ethanoic Acid CAS No. 957889-73-5](/img/structure/B1666950.png)
(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid
Descripción general
Descripción
“(2s)-6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Ylethanoic Acid” is a chemical compound . It is also known as an allosteric HIV-1 integrase (IN) inhibitor (ALLINI). This compound plays a crucial role in the replication of the Human immunodeficiency virus type 1 (HIV-1) .
Molecular Structure Analysis
The molecular formula of this compound is C19H15BrClNO3 . The molecular weight is 420.7 g/mol . For a detailed molecular structure analysis, advanced techniques like X-ray diffraction or neutron scattering could be used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 420.7 g/mol and a molecular formula of C19H15BrClNO3 . For a more detailed analysis, techniques like Atomic Force Microscopy (AFM) or Raman/Photoluminescence spectroscopy could be used .Aplicaciones Científicas De Investigación
Synthesis and Intermediates
- The compound has been synthesized as a key intermediate for β-benzamido TACE inhibitors. An improved synthetic route for its synthesis from 2-methylquinoline has been developed, showing convenience, efficiency, and cost-effectiveness (Xing, 2009).
Antibacterial Activity
- Derivatives involving 2-phenylquinolin-4-yl and 1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl have shown antibacterial activities, suggesting potential application in fighting bacterial infections (Hui et al., 2000).
Cytotoxic Activity and Fluorescence Properties
- Certain 3-hydroxyquinolin-4(1H)-one derivatives, using similar structural bases, have been synthesized for cytotoxic activity against cancer cell lines and studied for fluorescence properties (Kadrić et al., 2014).
Catalysis and Reduction
- Studies have explored the reduction of nitroarenes and azaaromatic compounds, including quinolines, using formic acid and a ruthenium catalyst. This process might be relevant to the compound’s transformation (Watanabe et al., 1984).
Cannizzaro Reaction Utility
- The Cannizzaro reaction involving 2-chloro-3-formylquinolines led to the synthesis of 2-methoxy-3-formylquinolines, which could be relevant to the chemical transformations of this compound (Kumar et al., 2012).
Synthesis of Related Compounds
- The synthesis of related compounds like 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol shows the compound’s potential as a key intermediate in pharmaceutical synthesis (Chenhon, 2015).
Antimicrobial and Antimalarial Activities
- Novel quinoline derivatives have been synthesized and evaluated for antimicrobial and antimalarial activities, indicating potential therapeutic applications for similar compounds (Parthasaradhi et al., 2015).
Propiedades
IUPAC Name |
(2S)-2-[6-bromo-4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-methoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c1-10-16(18(25-2)19(23)24)17(11-3-6-13(21)7-4-11)14-9-12(20)5-8-15(14)22-10/h3-9,18H,1-2H3,(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDPDYQQAJUJPY-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)C(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=C(C=C3)Cl)[C@@H](C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-[6-Bromo-4-(4-Chlorophenyl)-2-Methylquinolin-3-Yl](Methoxy)ethanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



